

# Solubility and preparation of (R)-Birabresib for experiments

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## Compound of Interest

Compound Name: (R)-Birabresib

Cat. No.: B8092951

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## Application Notes and Protocols for (R)-Birabresib For Researchers, Scientists, and Drug Development Professionals

**(R)-Birabresib**, the active enantiomer of Birabresib (also known as OTX-015 or MK-8628), is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.<sup>[1]</sup> By competitively binding to the acetyl-lysine recognition pockets of these proteins, **(R)-Birabresib** disrupts their function as epigenetic readers, leading to the downregulation of key oncogenes, most notably c-MYC.<sup>[1][2][3]</sup> This mechanism underlies its significant anti-proliferative and pro-apoptotic activity in various cancer models, making it a subject of intense research in oncology.<sup>[1][4]</sup>

These application notes provide detailed information on the solubility and preparation of **(R)-Birabresib** for both in vitro and in vivo experiments, ensuring reproducible and reliable results.

## Data Presentation

### Solubility of (R)-Birabresib

The solubility of **(R)-Birabresib** in common laboratory solvents is crucial for the preparation of stock solutions for in vitro studies. The following table summarizes the solubility data. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can

reduce solubility.[5] For challenging dissolutions, sonication and gentle warming (up to 60°C) can be employed.[6]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	≥ 255 mg/mL	~518.3 mM	Sonication is recommended.[7]
DMSO	≥ 98 mg/mL	~199.19 mM	Use fresh, anhydrous DMSO.[5]
DMSO	≥ 49 mg/mL	~99.60 mM	Saturation unknown. [6]
Ethanol	9.8 mg/mL	~19.92 mM	Sonication is recommended.[7]
Water	Insoluble	-	

Molecular Weight of Birabresib: 491.99 g/mol

## Formulations for In Vivo Experiments

The oral bioavailability of **(R)-Birabresib** makes it suitable for in vivo studies in animal models. [5] Proper formulation is critical for achieving desired exposure levels. The following table details various vehicle formulations for oral administration. It is recommended to prepare these formulations fresh daily. If precipitation occurs, heating and/or sonication can aid in dissolution. [8]

Formulation Components	Achievable Concentration (mg/mL)	Molar Concentration (mM)	Preparation Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL	~10.16 mM	Add solvents sequentially and mix well after each addition. <a href="#">[8]</a>
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline	≥ 3 mg/mL	~6.10 mM	Add solvents sequentially. <a href="#">[6]</a>
10% DMSO, 90% Corn Oil	≥ 5 mg/mL	~10.16 mM	Mix thoroughly to ensure a uniform suspension. <a href="#">[8]</a>
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL	~10.16 mM	May require sonication to achieve a clear solution. <a href="#">[8]</a>
50% PEG300, 50% Saline	10 mg/mL	~20.33 mM	Requires sonication and warming to 60°C. <a href="#">[6]</a>

## Experimental Protocols

### In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of **(R)-Birabresib** for subsequent dilution in cell culture media.

Materials:

- **(R)-Birabresib** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

- Vortex mixer and/or sonicator

Protocol:

- Weigh the desired amount of **(R)-Birabresib** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
- Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming can also be applied if necessary.
- Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[8\]](#)

## Cell-Based Proliferation Assay (MTT/WST-8)

Objective: To determine the anti-proliferative effect of **(R)-Birabresib** on cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **(R)-Birabresib** stock solution (e.g., 50 mM in DMSO)
- 96-well cell culture plates
- MTT or WST-8 reagent
- Solubilization buffer (for MTT assay)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **(R)-Birabresib** in complete cell culture medium from the stock solution. The final concentrations typically range from nanomolar to micromolar (e.g., 1 nM to 10  $\mu$ M). Include a vehicle control (DMSO) at the same final concentration as the highest treatment dose.
- Remove the overnight culture medium from the cells and add 100  $\mu$ L of the prepared drug dilutions to the respective wells.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.<sup>[5]</sup>
- After incubation, add 10  $\mu$ L of WST-8 reagent to each well or 20  $\mu$ L of MTT reagent (5 mg/mL) and incubate for an additional 2-4 hours.
- If using MTT, add 100  $\mu$ L of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for WST-8, 570 nm for MTT).
- Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI<sub>50</sub>/IC<sub>50</sub> value.

## In Vivo Formulation and Administration in a Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **(R)-Birabresib** in a preclinical mouse model.

Materials:

- **(R)-Birabresib** powder
- DMSO, PEG300, Tween-80, Saline (or other appropriate vehicle components)
- Sterile tubes for formulation preparation
- Animal model (e.g., BALB/c nude mice bearing tumor xenografts)

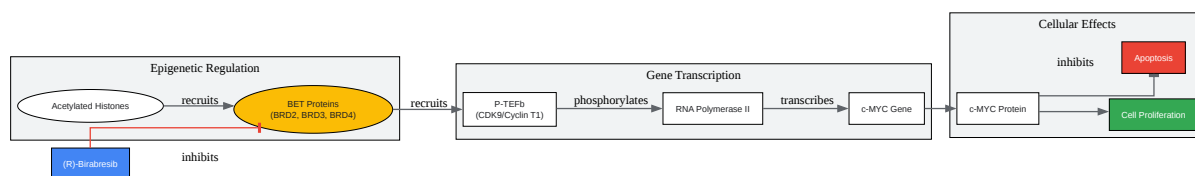
- Oral gavage needles

Protocol:

- Formulation Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
  - For a 1 mL final volume, first dissolve the required amount of **(R)-Birabresib** in 100  $\mu$ L of DMSO to create a stock solution.
  - In a separate tube, add 400  $\mu$ L of PEG300 and mix.
  - Add 50  $\mu$ L of Tween-80 to the PEG300 and mix thoroughly.
  - Add the **(R)-Birabresib**/DMSO stock solution to the PEG300/Tween-80 mixture and vortex until clear.
  - Add 450  $\mu$ L of saline to reach the final volume of 1 mL and mix thoroughly.
  - Prepare the formulation fresh before each administration.
- Administration:
  - Administer the formulation to the mice via oral gavage at the desired dose (e.g., 10-100 mg/kg).[5] The dosing volume is typically 100-200  $\mu$ L per 20g mouse.
  - The dosing schedule can vary, for example, once daily (qd) or twice daily (bid).[5]
  - Monitor tumor growth and animal well-being (body weight, general health) throughout the study.
  - At the end of the study, tumors can be excised for further analysis (e.g., Western blot for c-MYC levels).

## Mandatory Visualizations

### Signaling Pathway of (R)-Birabresib



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Caption: Mechanism of action of **(R)-Birabresib**.

## Experimental Workflow for In Vitro and In Vivo Studies



Caption: Workflow for **(R)-Birabresib** experiments.



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